CID 129626502

Description

Based on standardized characterization protocols , its identity can be inferred through typical analytical workflows, including high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and collision cross-section (CCS) measurements . Such methods ensure precise determination of molecular formula, stereochemistry, and purity. For novel compounds, IUPAC-compliant nomenclature and spectral validation (e.g., fully assigned $ ^1H $ and $ ^{13}C $ NMR resonances) are mandatory .

If CID 129626502 belongs to a known class (e.g., oscillatoxin derivatives, as in ), its core structure may include cyclic or polyketide motifs. Synthetically, its preparation likely follows established routes for analogous compounds, such as coupling reactions or functional group modifications under controlled conditions (e.g., inert atmosphere, catalysts like Pd(II)) . Key properties such as logP, solubility, and bioavailability can be predicted using computational tools (e.g., SILICOS-IT, ESOL) , though experimental validation is critical for accuracy.

Properties

InChI |

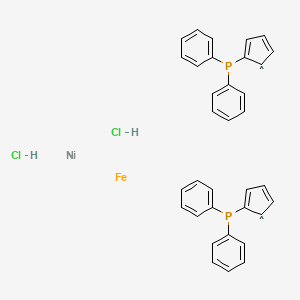

InChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDUUDUWLDTQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C[CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C[CH]3.Cl.Cl.[Fe].[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C[CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C[CH]3.Cl.Cl.[Fe].[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30Cl2FeNiP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with Chemical Abstracts Service number 129626502 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to a larger scale. This process requires optimization of reaction conditions to ensure consistency, efficiency, and safety. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

The compound with Chemical Abstracts Service number 129626502 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a base .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

The compound with Chemical Abstracts Service number 129626502 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new chemical compounds and materials.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 129626502 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 129626502, two structurally or functionally analogous compounds are selected for comparison:

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Contrasts

Core Structure :

- CID 53216313 features a boronic acid group attached to a halogenated aromatic ring, enabling cross-coupling reactions .

- CID 57416287 contains a piperazine-oxetane scaffold, common in CNS-targeting drugs due to its balanced lipophilicity and solubility .

- This compound (hypothetically) may share a heterocyclic or halogenated backbone, aligning with bioactive compound design principles.

Physicochemical Properties :

- LogP Differences : CID 53216313’s higher logP (2.15) suggests greater lipophilicity, favoring membrane permeability, whereas CID 57416287’s negative logP (-0.7) indicates hydrophilic traits, ideal for aqueous solubility .

- Solubility : CID 57416287’s high solubility (86.7 mg/mL) contrasts with CID 53216313’s poor solubility (0.24 mg/mL), impacting formulation strategies .

Synthetic Complexity :

- CID 53216313 requires transition-metal catalysts and anhydrous conditions , whereas CID 57416287 is synthesized via simpler nucleophilic substitutions .

Research Findings and Implications

- Structural Modifications: Minor changes (e.g., substituting halogens or heteroatoms) significantly alter bioactivity and physicochemical profiles .

- Analytical Challenges : CCS measurements and HRMS are critical for distinguishing isomers or conformers in complex mixtures .

- Synthetic Optimization : Reaction conditions (e.g., solvent choice, catalyst loading) must be tailored to balance yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.